Home > Products > Screening Compounds P20151 > N-(3-Chloro-4-fluorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide
N-(3-Chloro-4-fluorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide -

N-(3-Chloro-4-fluorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

Catalog Number: EVT-4634291
CAS Number:
Molecular Formula: C17H19ClFN3O2
Molecular Weight: 351.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole

  • Compound Description: This compound served as a starting point for developing casein kinase (CK) 1 inhibitors. While active against CK1δ, researchers sought to improve its selectivity profile. []
  • Relevance: This compound shares the 5-isopropyl-3-isoxazole core with the target compound, N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. It differs in the substitution pattern on the isoxazole ring and the absence of the pyrrolidine carboxamide moiety. Researchers explored modifications at the isoxazole's 5-position with chiral iminosugar scaffolds to enhance interactions with the CK1δ ATP binding pocket. []

1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

  • Compound Description: Identified as a potent agent against Staphylococcus aureus biofilms, MMV665953 demonstrated bactericidal activity and the ability to eradicate biofilms at lower concentrations than conventional antibiotics. []
  • Relevance: This compound shares the 3-chloro-4-fluorophenyl moiety with the target compound, N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. It differs significantly in the remaining structure, highlighting the potential of this specific substitution pattern for targeting distinct biological activities. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: Like MMV665953, this compound displayed potent anti-staphylococcal and anti-biofilm properties, proving more effective than standard antibiotics against S. aureus biofilms. []
  • Relevance: While not directly sharing structural features with N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, MMV665807's identification alongside MMV665953 in the same study underscores the diverse chemical space being explored for novel anti-biofilm agents. []

(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide

  • Compound Description: The research paper primarily focused on determining the crystal structure of this compound using X-ray diffraction. No specific biological activity or application was reported. []

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

  • Compound Description: Identified as a novel impurity during the synthesis of an atorvastatin intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. []
  • Relevance: This compound shares the 4-fluorophenyl group with N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. While the overall structures differ, the presence of the 4-fluorophenyl group in a compound related to a crucial pharmaceutical intermediate emphasizes the significance of closely related structures in medicinal chemistry. []

2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: This compound is another novel impurity detected during the synthesis of the atorvastatin intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. []
  • Relevance: Similar to the previous compound, the presence of a fluorophenyl group (3-fluorophenyl in this case) links it to N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. The identification of this impurity alongside the previous one showcases the potential for minor structural variations, even within impurities, during pharmaceutical synthesis. []

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

  • Compound Description: TAK-242 is an optically active cyclohexene derivative exhibiting potent antiseptic properties. Two novel synthetic methods were developed to produce this compound efficiently. []
  • Relevance: This compound possesses a 2-chloro-4-fluorophenyl group, isomeric to the 3-chloro-4-fluorophenyl moiety in N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. Although structurally distinct, the presence of halogenated phenyl rings in both compounds highlights their potential as pharmacophores in medicinal chemistry. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound, mistakenly sold as a different 'research chemical', contains a pyrazole core, possibly intended as a bioisosteric replacement for the indazole ring found in synthetic cannabinoids. []
  • Relevance: This compound, while structurally distinct from N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, shares the 4-fluorophenyl group. The inclusion of this group in a compound intended for bioisosteric replacement highlights the significance of even minor substitutions in influencing biological activity. []
  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, synthesized alongside the latter to confirm the identity of the mislabeled 'research chemical.' []
  • Relevance: As with 3,5-AB-CHMFUPPYCA, this regioisomer shares the 4-fluorophenyl group with N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, further emphasizing the importance of regioisomerism in drug design and development. []

N-{5-((4-Fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl)hydrazinecarboxamides

  • Compound Description: This series of compounds was synthesized and evaluated for cytotoxic and antioxidant activities. []
  • Relevance: This series incorporates a 4-fluorophenyl group within its structure, linking it to the target compound N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. Despite the structural differences, the shared presence of this group underlines its potential versatility in developing compounds with varying biological activities. []

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Compound Description: This compound and its pharmaceutically acceptable salts are disclosed as potential antiviral agents. []
  • Relevance: Similar to N-(3-chloro-4-fluorophenyl)-2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, this antiviral compound contains a 4-fluorophenyl moiety. This shared feature highlights the prevalence of such substituted phenyl rings in medicinal chemistry, potentially contributing to desired physicochemical or pharmacological properties. []

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1, 2, 5-oxadiazole-3-carboximidamide (IDO5L)

  • Compound Description: IDO5L is a commercially available inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). []

Properties

Product Name

N-(3-Chloro-4-fluorophenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide

Molecular Formula

C17H19ClFN3O2

Molecular Weight

351.8 g/mol

InChI

InChI=1S/C17H19ClFN3O2/c1-10(2)16-9-14(21-24-16)15-4-3-7-22(15)17(23)20-11-5-6-13(19)12(18)8-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,20,23)

InChI Key

QQJOJIQELOXUNB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.